N-(2-cyclopentylsulfanylphenyl)acetamide
Description
N-(2-cyclopentylsulfanylphenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentylthio (sulfanyl) group attached to the ortho position of a phenyl ring, which is further linked to an acetamide moiety. Acetamides are widely studied for their bioactivity, often modulated by substituents on the aromatic ring and the nature of the sulfur-containing groups .
Properties
IUPAC Name |
N-(2-cyclopentylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10(15)14-12-8-4-5-9-13(12)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNKORADBHQZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents. Below is a comparative analysis of N-(2-cyclopentylsulfanylphenyl)acetamide and structurally related compounds:
Table 1: Structural Features and Key Substituents
Key Observations:
- Sulfur-Containing Groups: Sulfanyl (thioether) groups, as seen in this compound and compounds in , are associated with antimicrobial activity.
- Electron-Donating/Withdrawing Effects : The nitro group in 2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide is electron-withdrawing, which may reduce nucleophilicity but enhance binding to electron-deficient biological targets. In contrast, the cyclopentyl group is electron-neutral, favoring hydrophobic interactions.
- Comparison with Paracetamol : Unlike N-(4-hydroxyphenyl)acetamide (paracetamol) , which has a polar hydroxy group, the cyclopentylsulfanyl substituent in the target compound likely shifts its application from analgesic to antimicrobial due to altered solubility and target specificity.
Insights:
- Antimicrobial Potential: Compounds with sulfanyl groups, such as those in , exhibit notable antimicrobial activity. The cyclopentylsulfanyl group in the target compound may similarly disrupt microbial membranes or enzyme function.
- Role of Bulky Substituents : The cyclopentyl group’s steric bulk may hinder binding to certain targets but enhance selectivity for hydrophobic regions in pathogens, a trait observed in pyrimidinylsulfanyl derivatives .
Physicochemical Properties
- Stability: Sulfanyl groups (thioethers) are more stable than mercapto (thiol) groups, as seen in 2-mercapto-N-[4-(phenylamino)phenyl]acetamide , which may oxidize readily.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
